molecular formula C10H11BrN2 B12949560 5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole

5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole

Katalognummer: B12949560
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: CEYKLTOHFLKIND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-4-methyl-1,2-phenylenediamine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom enhances its binding affinity and specificity, making it a potent compound for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-methyl-1H-benzo[d]imidazole: Similar structure but lacks the ethyl group.

    2-Ethyl-7-methyl-1H-benzo[d]imidazole: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H11BrN2

Molekulargewicht

239.11 g/mol

IUPAC-Name

6-bromo-2-ethyl-4-methyl-1H-benzimidazole

InChI

InChI=1S/C10H11BrN2/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

CEYKLTOHFLKIND-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(N1)C=C(C=C2C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.